molecular formula C10H10N2 B054068 4-Methylquinolin-7-amine CAS No. 114058-79-6

4-Methylquinolin-7-amine

Cat. No. B054068
CAS RN: 114058-79-6
M. Wt: 158.2 g/mol
InChI Key: MEWHVQCJPFDWIO-UHFFFAOYSA-N
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Description

4-Methylquinolin-7-amine is a heterocyclic compound with the molecular formula C10H10N2 and a molecular weight of 158.20000 . It is classified as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of 4-Methylquinolin-7-amine involves several steps. One synthetic route starts with 2-Chloro-4-methylquinoline, which is converted to 4-Methylquinolin-7-amine . Another synthetic route involves the condensation of primary aryl amine with b-diketone in acid catalysis, followed by ring closure .


Molecular Structure Analysis

The molecular structure of 4-Methylquinolin-7-amine consists of a quinoline ring system with a methyl group at the 4-position and an amine group at the 7-position .

Scientific Research Applications

Anticancer Agents

A series of 2-chloro N-substituted amino quinolines were prepared and screened against a non-small cell lung cancer cell line, A549. One of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, was found to be active with an inhibition concentration value of (IC50) 29.4 μM .

Synthetic Organic Chemistry

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .

Drug Discovery

Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Biological and Pharmaceutical Activities

Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .

Synthesis of Bioactive Compounds

Quinoline is an important structural motif of various bioactive compounds. The value of quinoline accounts for its basis for the biologically significant molecules with diverse therapeutic profiles .

Safety and Hazards

The safety data sheet for 4-Methylquinolin-7-amine suggests that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are vital scaffolds for leads in drug discovery . Therefore, the development of novel cytotoxic drugs using quinoline scaffold with potent activity and selectivity remains an interesting field of research .

properties

IUPAC Name

4-methylquinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-4-5-12-10-6-8(11)2-3-9(7)10/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWHVQCJPFDWIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333416
Record name 4-methylquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylquinolin-7-amine

CAS RN

114058-79-6
Record name 4-methylquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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